4-bromo-1-ethylpyridin-2(1H)-one
Overview
Description
4-Bromo-1-ethylpyridin-2(1H)-one is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the fourth position and an ethyl group at the first position of the pyridin-2(1H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethylpyridin-2(1H)-one typically involves the bromination of 1-ethylpyridin-2(1H)-one. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of 1-ethylpyridin-2(1H)-one.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-1-ethylpyridin-2(1H)-one, 4-thio-1-ethylpyridin-2(1H)-one, or 4-alkoxy-1-ethylpyridin-2(1H)-one.
Oxidation Products: Various oxidized derivatives of the pyridinone ring.
Reduction Products: 1-Ethylpyridin-2(1H)-one.
Scientific Research Applications
4-Bromo-1-ethylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for biological research.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the ethyl group can influence the binding affinity and specificity of the compound towards its target, thereby modulating its biological activity.
Comparison with Similar Compounds
4-Bromo-1-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-1-phenylpyridin-2(1H)-one: Contains a phenyl group instead of an ethyl group.
4-Chloro-1-ethylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 4-Bromo-1-ethylpyridin-2(1H)-one is unique due to the presence of both the bromine atom and the ethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
4-bromo-1-ethylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPDNHSCIIQOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630737 | |
Record name | 4-Bromo-1-ethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-58-7 | |
Record name | 4-Bromo-1-ethyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832735-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-ethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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